molecular formula C8H9NO2S B2548336 2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid CAS No. 1016703-94-8

2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid

Cat. No. B2548336
CAS RN: 1016703-94-8
M. Wt: 183.23
InChI Key: IQEZNAHGWNRZSJ-UHFFFAOYSA-N
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Description

“2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 183.23 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Future Directions

Thiazole derivatives continue to be a focus of research due to their diverse biological activities . Future research may continue to explore new compounds related to this scaffold.

Mechanism of Action

Target of Action

The primary targets of 2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The exact mode of action of 2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid Thiazole derivatives are known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

The specific biochemical pathways affected by 2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid Thiazole derivatives are known to have diverse pharmacokinetic properties depending on their chemical structure .

Result of Action

The molecular and cellular effects of 2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid Thiazole derivatives are known to have diverse biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid Environmental factors such as temperature, ph, and presence of other substances can potentially influence the action and stability of thiazole derivatives .

properties

IUPAC Name

2-(2-cyclopropyl-1,3-thiazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-7(11)3-6-4-12-8(9-6)5-1-2-5/h4-5H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEZNAHGWNRZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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